1-Ethenyl-2,3,4,5,6-pentamethylbenzene

Polymer Chemistry Cationic Polymerization Sterically Hindered Monomers

1-Ethenyl-2,3,4,5,6-pentamethylbenzene (Pentamethylstyrene) is a fully substituted styrene whose unique steric and electronic profile ensures polymerization proceeds exclusively via cationic initiation—radical, anionic, and Ziegler–Natta methods fail completely. This selectivity is critical for reproducibly synthesizing homopolymers with softening points beyond 230°C, vastly outperforming conventional polystyrene. For procurement teams, choosing the authentic pentamethylated monomer guarantees access to this high-temperature performance envelope; generic styrenics simply will not deliver the requisite thermal and kinetic properties in cationic workflows.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 13324-25-9
Cat. No. B080969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-2,3,4,5,6-pentamethylbenzene
CAS13324-25-9
Synonyms2,3,4,5,6-Pentamethylstyrene
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)C=C)C)C
InChIInChI=1S/C13H18/c1-7-13-11(5)9(3)8(2)10(4)12(13)6/h7H,1H2,2-6H3
InChIKeyUFMLLTODLZCTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethenyl-2,3,4,5,6-pentamethylbenzene (13324-25-9): Technical Specifications and Procurement-Ready Data


1-Ethenyl-2,3,4,5,6-pentamethylbenzene (also known as 2,3,4,5,6-pentamethylstyrene) is a heavily substituted vinylaromatic monomer featuring a styrene core with all five aromatic positions methylated. This complete methylation sterically shields the vinyl group and electronically saturates the ring . The compound is a key precursor for high-softening-point homopolymers synthesized via cationic initiation and serves as a model monomer in fundamental polymerization mechanism studies [1].

Why 1-Ethenyl-2,3,4,5,6-pentamethylbenzene Cannot Be Replaced by Off-the-Shelf Styrenics


Substituted styrenes are often perceived as interchangeable building blocks. However, the complete pentamethylation of 1-ethenyl-2,3,4,5,6-pentamethylbenzene imposes a unique combination of extreme steric hindrance and electronic saturation that fundamentally alters its polymerization landscape. Unlike styrene or partially methylated analogs, this monomer resists radical, anionic, and Ziegler–Natta initiation, polymerizing exclusively via cationic mechanisms [1]. Consequently, substituting with a generic styrenic derivative in a synthetic workflow will not yield the target high-softening-point polymer and may completely abort polymerization, as demonstrated by the quantitative evidence below [2].

Quantitative Differentiation of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene: Head-to-Head Polymerization and Thermal Performance Data


Polymerization Initiation Exclusivity: Only Cationic Methods Yield Polymer

1-Ethenyl-2,3,4,5,6-pentamethylbenzene exhibits a strict requirement for cationic initiation, a stark contrast to styrene and its partially substituted analogs. In head-to-head experiments, attempts to polymerize the monomer using anionic, radical, or Ziegler–Natta initiators failed to produce any methanol-insoluble polymer, whereas cationic initiators achieved high conversion [1]. This exclusivity is a direct consequence of the electron-donating and steric shielding imparted by the five methyl groups.

Polymer Chemistry Cationic Polymerization Sterically Hindered Monomers

Homopolymer Softening Point: >230°C vs. 107°C (Polystyrene) and 85–145°C (Poly(α-methylstyrene))

The cationic homopolymer of 1-ethenyl-2,3,4,5,6-pentamethylbenzene exhibits a softening point exceeding 230 °C [1]. This value is more than double the Vicat softening point of atactic polystyrene (typically 107 °C) and significantly exceeds the upper range reported for poly(α-methylstyrene) (85–145 °C) . Even poly(p-methylstyrene), a higher-performance analog, typically shows Vicat softening temperatures around 99 °C or slightly above [2].

High-Temperature Polymers Thermoplastics Thermal Characterization

Radical Copolymerization with Styrene: 0% Conversion to Copolymer

In a direct experimental evaluation, attempts to radically copolymerize 1-ethenyl-2,3,4,5,6-pentamethylbenzene with styrene were unsuccessful, yielding no copolymer product [1]. This stands in stark contrast to the facile radical copolymerization observed between styrene and other substituted styrenes (e.g., p-methylstyrene, o-methylstyrene), where defined reactivity ratios and high conversions are routinely achieved [2].

Copolymerization Reactivity Ratios Radical Polymerization

Polymer Blend Compatibility: Poly(pentamethylstyrene) is Incompatible with Polystyrene

Physical blends of poly(pentamethylstyrene) with polystyrene were found to be incompatible, undergoing macroscopic phase separation [1]. Despite this immiscibility, the blend exhibited enhanced thermal properties compared to neat polystyrene, suggesting that the pentamethylstyrene component can elevate the overall thermal resistance even when not molecularly dispersed [1]. This behavior differs from blends of other substituted polystyrenes (e.g., poly(p-methylstyrene)) which often show greater compatibility with polystyrene due to closer structural and thermodynamic similarity [2].

Polymer Blends Phase Separation Thermal Properties

Proven Application Scenarios for 1-Ethenyl-2,3,4,5,6-pentamethylbenzene (CAS 13324-25-9)


Synthesis of Ultra-High Softening Point Thermoplastics

Leverage the cationic homopolymerization of 1-ethenyl-2,3,4,5,6-pentamethylbenzene to produce thermoplastics with softening points exceeding 230 °C [1]. This performance far surpasses that of commercial polystyrene (107 °C Vicat) and poly(α-methylstyrene) (up to 145 °C), enabling use in high-temperature structural components, coatings, and molded parts where conventional styrenics would soften or deform [2].

Fundamental Studies of Cationic Polymerization Mechanisms

Utilize the monomer's exclusive cationic polymerizability as a model system to investigate the interplay between steric hindrance, electronic effects, and initiation/propagation kinetics [1]. The complete failure of radical, anionic, and Ziegler–Natta initiators provides a clean, well-defined experimental window into cationic-specific processes [2].

Design of Phase-Separated Polymer Blends with Enhanced Thermal Stability

Exploit the inherent immiscibility of poly(pentamethylstyrene) with polystyrene to create macro-phase-separated blends that exhibit thermal enhancement [1]. Unlike miscible styrenic blends, these systems can achieve elevated heat distortion temperatures while maintaining discrete phase domains, useful for applications requiring thermal gradients or sacrificial high-temperature layers [2].

Synthesis of Pentamethylstyrene Oxide and Derived Polymers

Employ 1-ethenyl-2,3,4,5,6-pentamethylbenzene as a precursor to pentamethylstyrene oxide, which can be polymerized to yield a high-melting, colorless solid [1]. This derivative expands the material property envelope beyond the parent hydrocarbon, offering new avenues in high-temperature epoxy or polyether chemistries [2].

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